molecular formula C17H24BrN5O2 B11828080 tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11828080
M. Wt: 410.3 g/mol
InChI Key: RYROXGNRXPRELR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a brominated imidazo[1,2-b]pyridazine moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazo[1,2-b]pyridazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H24BrN5O2

Molecular Weight

410.3 g/mol

IUPAC Name

tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)

InChI Key

RYROXGNRXPRELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN3C(=NC=C3Br)C=C2

Origin of Product

United States

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